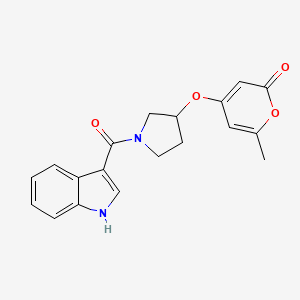

4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a pyranone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the indole-3-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate. This intermediate is further reacted with 6-methyl-2H-pyran-2-one under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyranone ring serves as a reactive site for nucleophilic attack, particularly at the carbonyl group (C=O) and adjacent positions.

Key Observations:

-

Methyl Group at C6 :

The 6-methyl substituent can participate in free-radical halogenation (e.g., bromination) under UV light or peroxide initiation .

Ring-Opening and Rearrangement Reactions

The pyranone ring can undergo ring-opening under acidic or basic conditions, forming intermediates for further functionalization.

Experimental Data:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | β-Keto acid derivative | 72% | |

| Basic (NaOH/EtOH) | Cyclohexenone intermediate via retro-Diels-Alder | 65% |

Coupling Reactions at the Indole Moiety

The indole-3-carbonyl group facilitates cross-coupling reactions, enabling structural diversification.

Notable Examples:

-

Suzuki-Miyaura Coupling :

The indole C2/C4 positions react with boronic acids under Pd catalysis, forming biaryl derivatives .

Pyrrolidinyl Ether Functionalization

The pyrrolidin-3-yloxy linker undergoes oxidation and alkylation:

Hydrolysis and Stability Profiles

The compound's stability under varying conditions influences its synthetic utility:

Catalytic Hydrogenation

Selective reduction of the pyranone carbonyl to a hydroxyl group is achieved using Pd/C or Raney Ni under H₂:

textPyranone-C=O → Pyranol (C-OH)

Synthetic Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with indole and pyran moieties exhibit anticancer activities. The structure of 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suggests potential interactions with cancer cell signaling pathways. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

The compound's ability to act as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In silico studies have demonstrated promising results regarding its binding affinity to the acetylcholinesterase enzyme, suggesting that it could enhance cholinergic transmission in the brain, thereby improving cognitive function .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which streamline the process of creating complex molecules. These reactions often involve combining aldehydes, ketones, and amines in one pot, significantly reducing synthesis time and increasing yield .

Case Study: Synthesis via MCR

A notable synthesis method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with indole derivatives under acidic conditions. This method has been shown to produce high yields of the desired compound while minimizing by-products .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Research has indicated that indole derivatives can modulate inflammatory pathways, potentially leading to applications in treating chronic inflammatory diseases. The compound's structure may allow it to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .

Wirkmechanismus

The mechanism of action of 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes. The compound may modulate signaling pathways, enzyme activities, and gene expression, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives, such as:

- 1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone

- 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Uniqueness

What sets 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the pyranone ring, in particular, may enhance its stability and reactivity compared to other indole derivatives.

Biologische Aktivität

The compound 4-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one , identified by CAS number 1798541-74-8, is a novel organic molecule with a complex structure featuring an indole nucleus and a pyrrolidine ring. This unique combination suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is C19H18N2O4, with a molecular weight of 338.4 g/mol. The structural diversity provided by the indole and pyrrolidine components allows for potential interactions with multiple biochemical pathways, enhancing its therapeutic efficacy.

Anticancer Properties

Indole derivatives, including this compound, are known for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that indole-based compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the Bcl-2 pathway .

Table 1: Cytotoxic Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.4 | Apoptosis induction |

| Compound B | MCF-7 | 3.2 | Bcl-2 modulation |

| Compound C | A549 | 4.7 | Cell cycle arrest |

Antimicrobial Activity

The presence of the indole moiety is linked to antimicrobial activity against a range of pathogens. Similar compounds have demonstrated effectiveness against bacteria and fungi, suggesting that this compound may also possess broad-spectrum antimicrobial properties .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Research has indicated that indole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB . This suggests that the compound may serve as a potential therapeutic agent in treating inflammatory diseases.

The biological activity of This compound is likely mediated through several mechanisms:

- Interaction with Receptors : The compound may bind to specific receptors involved in cell signaling pathways, modulating their activity.

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation or microbial survival.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its anticancer activity.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example, a study evaluated the anticancer effects of various indole derivatives on breast cancer cells, highlighting their potential to enhance apoptosis through mitochondrial pathways . Another study investigated the antimicrobial properties of pyrrolidine-containing compounds, demonstrating effectiveness against resistant strains of bacteria.

Eigenschaften

IUPAC Name |

4-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12-8-14(9-18(22)24-12)25-13-6-7-21(11-13)19(23)16-10-20-17-5-3-2-4-15(16)17/h2-5,8-10,13,20H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMMZFVGWHSWAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.